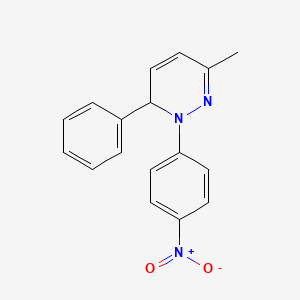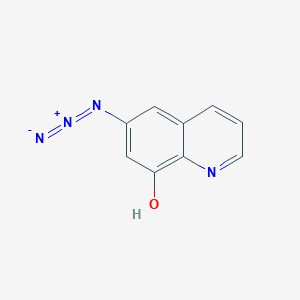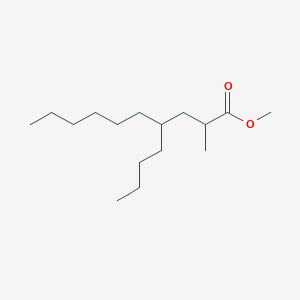
4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzodioxole moiety, which is a common structural motif in many natural products and synthetic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Pyranone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyranone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in assays to determine its efficacy against various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structural properties make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxy-2H-pyran-2-one: Lacks the benzodioxole moiety.
6-(4-Methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy groups on the pyranone ring.
4,5-Dimethoxy-6-(2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one: Lacks the methoxy group on the benzodioxole ring.
Uniqueness
The uniqueness of “4,5-Dimethoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one” lies in its specific combination of functional groups. The presence of both methoxy groups and the benzodioxole moiety imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89648-64-6 |
|---|---|
Formule moléculaire |
C15H14O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
4,5-dimethoxy-6-(4-methoxy-1,3-benzodioxol-5-yl)pyran-2-one |
InChI |
InChI=1S/C15H14O7/c1-17-10-6-11(16)22-13(14(10)19-3)8-4-5-9-15(12(8)18-2)21-7-20-9/h4-6H,7H2,1-3H3 |
Clé InChI |
URLXYTDRGXEAQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)OC(=C1OC)C2=C(C3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
